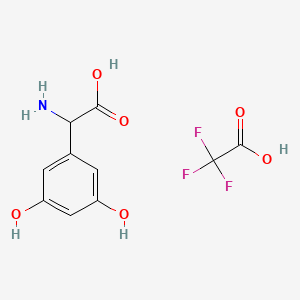

![molecular formula C22H25N5O2S2 B2480467 2-({3-[4-(2-甲氧基苯基)哌嗪-1-基]吡嗪-2-基}硫代)-N-[(噻吩-2-基)甲基]乙酰胺 CAS No. 1116038-34-6](/img/structure/B2480467.png)

2-({3-[4-(2-甲氧基苯基)哌嗪-1-基]吡嗪-2-基}硫代)-N-[(噻吩-2-基)甲基]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex molecules like 1-{2-[(anilinocarbonyl)amino]ethyl}-N-isopropyl-1H-1,2,3-benzotriazole-5-carboxamide typically involves multi-step synthetic routes. For instance, a related process includes the reaction of alcohol or amine with acid chloride derivatives to produce alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives, demonstrating the versatility of amine reactions in synthesizing complex molecules with potential biological activities (S. Ram et al., 1992). Such synthetic routes could be adapted for the synthesis of the target compound by selecting appropriate starting materials and reaction conditions to introduce the benzotriazole and carboxamide functionalities.

Molecular Structure Analysis

Molecular structure analysis of similar compounds, such as N,N'-di-tert-butoxycarbonyl-1H-benzotriazole-1-carboxamidines, reveals that these molecules can act as highly efficient reagents due to the enhanced leaving group character of benzotriazole, facilitated by electron-withdrawing substituents (H. Musiol & L. Moroder, 2001). This suggests that the target compound's molecular structure, with its benzotriazole and carboxamide groups, may also exhibit unique reactivity patterns conducive to biological activities.

Chemical Reactions and Properties

Compounds containing benzotriazole and carboxamide functionalities can undergo a variety of chemical reactions, including condensation with alcohols, amines, and isocyanides, to form diverse derivatives with potential pharmacological activities. For example, N-functionalized benzotriazole-1-carboximidoyl chlorides have been utilized as novel synthetic equivalents for isocyanide dichlorides, leading to the formation of polysubstituted guanidines, S-aryl isothioureas, and 2-aminoquinazolin-4-thiones (A. Katritzky et al., 2001). These reactions highlight the chemical versatility of the benzotriazole and carboxamide groups in synthesizing biologically active molecules.

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystal structure, are significantly influenced by their molecular structure. While specific data for 1-{2-[(anilinocarbonyl)amino]ethyl}-N-isopropyl-1H-1,2,3-benzotriazole-5-carboxamide are not available, related studies on similar compounds can provide insights. For instance, the X-ray crystal structure of related molecules demonstrates the impact of intramolecular hydrogen bonding on molecular stability and reactivity (C. E. Briant et al., 1995). Such structural features are likely to affect the physical properties of the target compound as well.

科学研究应用

α1-肾上腺素受体配体

该化合物已被研究其作为α1-肾上腺素受体(α1-ARs)配体的潜力。这些受体在血管、下尿路和前列腺的平滑肌收缩中起着至关重要的作用。激活或阻断α1-ARs是治疗各种疾病的主要方法,包括心脏肥大、心力衰竭、高血压、心绞痛、抑郁症等 。具体而言,该化合物对α1-ARs表现出亲和力,使其成为作为α1-肾上腺素受体拮抗剂进一步研究的有希望的候选药物。

药代动力学

药代动力学研究评估化合物在体内的吸收、分布、代谢和排泄。通过评估其ADME(吸收、分布、代谢和排泄)特征,研究人员可以预测其在体内的行为。六种特定化合物(2-5、8和12)已显示出可接受的药代动力学特征,值得进一步研究作为潜在的α1-肾上腺素受体拮抗剂 .

总之,该化合物在α1-肾上腺素受体研究领域很有前景,可能有助于开发新的治疗药物。研究人员继续探索其在各个领域的应用,强调其对人类健康和福祉的潜在影响。

有关更详细的信息,您可以参考原始研究文章这里 。如果您有任何其他问题或需要更多细节,请随时询问!😊

作用机制

Target of Action

The primary targets of this compound are the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound acts as a ligand for the alpha1-adrenergic receptors . It binds to these receptors with an affinity in the range from 22 nM to 250 nM . This interaction leads to changes in the receptor’s activity, which can have various effects depending on the specific subtype of alpha1-adrenergic receptor involved .

Biochemical Pathways

The alpha1-adrenergic receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The activation or blockade of these receptors is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds and have highlighted six compounds that exhibited an acceptable pharmacokinetic profile .

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on the specific alpha1-adrenergic receptor subtype it interacts with . The overall effect is a modulation of the receptor’s activity, which can lead to changes in smooth muscle contraction and other physiological processes .

属性

IUPAC Name |

2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanyl-N-(thiophen-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O2S2/c1-29-19-7-3-2-6-18(19)26-10-12-27(13-11-26)21-22(24-9-8-23-21)31-16-20(28)25-15-17-5-4-14-30-17/h2-9,14H,10-13,15-16H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVXNWHKCFUSHMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C3=NC=CN=C3SCC(=O)NCC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4-dimethylpentanoic acid](/img/structure/B2480384.png)

![N-Tert-butyl-4-[(pyrido[2,3-d]pyrimidin-4-ylamino)methyl]piperidine-1-carboxamide](/img/structure/B2480387.png)

![N-(4-chlorophenyl)-2-((2-(dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2480388.png)

![N-((5-cyclopropylpyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2480390.png)

![N-[(4-Bromo-1-methyl-1H-pyrazol-3-YL)methyl]-N-methylamine](/img/structure/B2480394.png)

![2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B2480395.png)

![4-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]-3-methoxybenzoic acid](/img/structure/B2480397.png)

![(Z)-methyl 2-(2-((2-((2-(indolin-1-yl)-2-oxoethyl)thio)acetyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2480404.png)

![N-(2-furylmethyl)-2-{[3-(4-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetamide](/img/structure/B2480405.png)

![2,4-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2480406.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)cyclopropanecarboxamide](/img/structure/B2480407.png)